molecular formula C19H17ClN2O2 B12862861 5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12862861
M. Wt: 340.8 g/mol
InChI Key: LIQGKCANZRDQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 4-chlorophenyl group at position 5, a 2,4-dimethylphenyl group at position 1, and a methyl group at position 3 of the pyrazole ring. The compound’s molecular formula is inferred as C19H17ClN2O2, with a molecular weight of approximately 348.8 g/mol (calculated). Key structural features include:

  • Aromatic substituents: The 2,4-dimethylphenyl group (electron-donating) and 4-chlorophenyl group (electron-withdrawing) create a balanced electronic profile.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C19H17ClN2O2/c1-11-4-9-16(12(2)10-11)22-18(14-5-7-15(20)8-6-14)17(19(23)24)13(3)21-22/h4-10H,1-3H3,(H,23,24)

InChI Key

LIQGKCANZRDQPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs catalysts and optimized reaction conditions to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenation, nitration, and sulfonation reactions are performed using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally similar pyrazole derivatives, focusing on substituents, molecular properties, and biological activities:

Compound Name (IUPAC) R1 (Position 1) R5 (Position 5) Other Substituents Molecular Weight (g/mol) Key Biological Activity References
Target Compound : 5-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid 2,4-Dimethylphenyl 4-Chlorophenyl Methyl (C3) ~348.8 Not reported (inference: potential CB1 modulation)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 2,4-Dichlorophenyl 4-Chlorophenyl Methyl (C4) 381.64 Intermediate for rimonabant (CB1 antagonist)
SR141716A (Rimonabant) 2,4-Dichlorophenyl 4-Chlorophenyl Methyl (C4), N-piperidinylamide 463.8 Potent CB1 receptor antagonist
5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid 3-Methoxyphenyl 3-Chloro-4-cyclohexylphenyl None ~430.9 LPA5 receptor inhibitor
1-(4-Butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid 4-Butylphenyl 4-Chlorophenyl Methyl (C3) 368.86 No specific activity reported

Key Structural and Functional Differences:

Substituent Effects on Aromatic Rings :

  • Chlorine vs. Methyl Groups : The 2,4-dichlorophenyl group in rimonabant analogs (e.g., ) increases electron-withdrawing effects and lipophilicity compared to the 2,4-dimethylphenyl group in the target compound. This difference may alter binding kinetics to hydrophobic receptor pockets (e.g., CB1).
  • Cyclohexyl and Methoxy Groups : The LPA5 inhibitor in uses a bulky cyclohexyl group and methoxy substituent, enhancing steric hindrance and reducing CNS penetration compared to smaller substituents.

Functional Group Modifications: Carboxylic Acid vs. Ester Derivatives: The methyl ester analog (CAS 168272-78-4, ) serves as a prodrug, improving oral bioavailability by masking the carboxylic acid.

Biological Implications: CB1 Antagonism: Dichlorophenyl-substituted analogs (e.g., ) show high CB1 affinity due to strong electron-withdrawing effects and optimal steric fit. The target compound’s dimethylphenyl group may reduce CB1 binding but improve selectivity for peripheral receptors. Antimicrobial Activity: Pyrazole derivatives with chloro-substituted aromatic rings (e.g., ) exhibit antibacterial effects (MIC: 1.56 µg/mL against A.

Physicochemical and Pharmacokinetic Considerations

Property Target Compound 2,4-Dichlorophenyl Analog SR141716A
LogP (Predicted) ~3.5 ~4.2 ~5.1
Solubility (Water) Low (carboxylic acid) Very low Low (amide)
PSA (Ų) ~50 ~45 ~60
Metabolic Stability Moderate (acid hydrolysis) High (chlorine reduces oxidation) High (amide resistant)
  • Lipophilicity : The target compound’s lower LogP compared to dichlorophenyl analogs suggests reduced membrane permeability but possibly fewer off-target CNS effects.
  • Synthetic Routes : Analogous to , the target compound could be synthesized via cyclization of 2,4-dimethylphenylhydrazine with a keto-ester intermediate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.